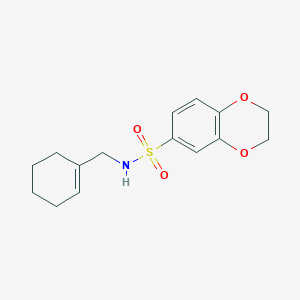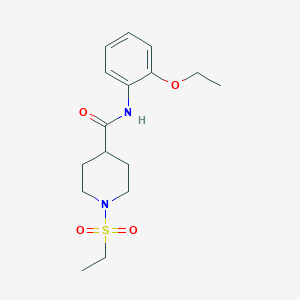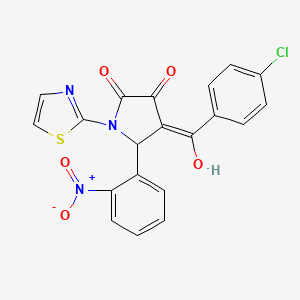![molecular formula C15H22Cl2N2O2S B5498481 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as S32212, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulphonamide derivatives and has been shown to have promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor and a partial agonist of the serotonin 5-HT1A receptor. This dual mechanism of action is thought to contribute to the compound's therapeutic effects in various diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes in the body. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect the activity of various enzymes and proteins involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule drug that is easy to synthesize and has good bioavailability. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of addiction and other psychiatric disorders. Another area of research is the development of new analogs of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide with improved pharmacological properties and reduced toxicity. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on various biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(3-methyl-1-piperidinyl)propylamine in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to have significant effects on the central nervous system, particularly on the dopaminergic and serotonergic systems.
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-12-4-2-8-19(11-12)9-3-7-18-22(20,21)15-10-13(16)5-6-14(15)17/h5-6,10,12,18H,2-4,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYDJVFZLMWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N'-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]sulfamide](/img/structure/B5498428.png)

![N-[1-(5-mercapto-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5498440.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5498445.png)

![N-(2-methoxyethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5498463.png)
![6-(2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498469.png)
![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dimethoxybenzohydrazide](/img/structure/B5498486.png)


